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Compound of Interest

Compound Name: 6-(Benzyloxy)pyridin-3-amine

Cat. No.: B1269773

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 6-(Benzyloxy)pyridin-3-amine. Due to the limited availability of public experimental
spectra for this specific molecule, the data presented herein is a representative profile
constructed from the analysis of structurally similar compounds and established spectroscopic
principles. This document is intended to serve as a valuable resource for researchers in the
fields of medicinal chemistry, organic synthesis, and drug development, offering insights into
the expected spectral characteristics and providing detailed experimental protocols for data

acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 6-(Benzyloxy)pyridin-3-amine. These values are
estimated based on the analysis of substituent effects on the pyridine and benzene rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
7.85 d 1H H-2

7.40 -7.25 m 5H Phenyl-H
7.05 dd 1H H-4

6.60 d 1H H-5

5.30 S 2H -CH2-

3.80 brs 2H -NH:z

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)

Chemical Shift (8) ppm Assighment
158.0 C-6

142.0 C-3

138.5 C-2

136.5 Phenyl C-1'
128.8 Phenyl C-3'/5'
128.5 Phenyl C-4'
127.8 Phenyl C-2'/6'
122.0 C-4

110.0 C-5

70.5 -CH2-

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretch (asymmetric and

3450 - 3300 Medium, Sharp (doublet) ]
symmetric)
3060 - 3030 Medium Aromatic C-H stretch
2950 - 2850 Medium Aliphatic C-H stretch
N-H bend (scissoring) and
1620 - 1580 Strong )
C=C/C=N ring stretch
1500 - 1450 Strong Aromatic C=C ring stretch
1300 - 1200 Strong C-O-C stretch (aryl ether)
1250 - 1150 Strong C-N stretch (aromatic amine)
Monosubstituted benzene C-H
750 - 700 Strong

out-of-plane bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization, 70 eV)

m/z Relative Intensity (%) Proposed Fragment
200 80 [M]*

107 40 [M - C7H7]*

91 100 [C7H7]* (tropylium ion)
78 30 [CeHsN]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of aromatic amines.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation:

o Weigh approximately 5-10 mg of 6-(Benzyloxy)pyridin-3-amine.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDClIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.

H NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse sequence (zg30).
e Number of Scans: 16.

o Relaxation Delay: 2.0 s.

e Acquisition Time: 4.0 s.

e Spectral Width: 20 ppm (-5 to 15 ppm).

e Temperature: 298 K.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Acquisition Time: 1.5 s.
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e Spectral Width: 240 ppm (-20 to 220 ppm).

e Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal (& = 0.00 ppm for *H and 23C).

Integrate the signals in the 1H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated
total reflectance (ATR) accessory.

Sample Preparation:
e Place a small, solid sample of 6-(Benzyloxy)pyridin-3-amine directly onto the ATR crystal.

e Ensure good contact between the sample and the crystal by applying gentle pressure with
the built-in clamp.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cmm—1.

Number of Scans: 32.

Mode: Transmittance or Absorbance.
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Data Processing:

Perform a background scan with no sample on the ATR crystal.

Collect the sample spectrum.

The software will automatically ratio the sample spectrum to the background spectrum.

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (El) source and a quadrupole
mass analyzer.

Sample Introduction:

o Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or
dichloromethane).

« Introduce the sample into the mass spectrometer via a direct insertion probe or a gas
chromatograph inlet.

Acquisition Parameters:

« lonization Mode: Electron lonization (EI).
o Electron Energy: 70 eV.

e Mass Range: m/z 40 - 400.

e Scan Speed: 1000 amul/s.

e Source Temperature: 230 °C.

Data Processing:
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« |dentify the molecular ion peak ([M]*).
e Analyze the fragmentation pattern and identify the major fragment ions.
e Propose fragmentation pathways consistent with the observed peaks.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for
spectroscopic analysis and a conceptual pathway for utilizing this data in a drug development
context.
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» To cite this document: BenchChem. [Spectroscopic Profile of 6-(Benzyloxy)pyridin-3-amine:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269773#spectroscopic-data-nmr-ir-ms-of-6-
benzyloxy-pyridin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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